molecular formula C6H4Br2N4 B273540 3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine

3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine

Katalognummer B273540
Molekulargewicht: 291.93 g/mol
InChI-Schlüssel: CJKQEFQUALUTAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine is a chemical compound that belongs to the family of imidazopyrazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Wirkmechanismus

The exact mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine is not fully understood. However, studies have suggested that it may induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine exhibits various biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Additionally, it has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. This suggests that it may have potential applications in the treatment of oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine is its potential as a novel drug candidate. Its cytotoxic activity against cancer cells and potential use in the treatment of neurodegenerative diseases make it an attractive target for drug discovery and development. However, one of the main limitations of this compound is its low solubility in water, which may hinder its use in in vivo studies.

Zukünftige Richtungen

There are several future directions for research on 3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine. One of the main areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in the treatment of various diseases. Finally, the development of more water-soluble derivatives may improve the pharmacokinetic properties of this compound and increase its potential as a drug candidate.
Conclusion:
3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine is a promising chemical compound that has shown potential applications in drug discovery and development. Its cytotoxic activity against cancer cells and potential use in the treatment of neurodegenerative diseases make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential applications. The development of more efficient synthesis methods and water-soluble derivatives may also improve its potential as a drug candidate.

Synthesemethoden

There are several methods available for synthesizing 3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine. One of the most commonly used methods involves the reaction of 3,6-dibromo-1,2-dihydropyrazine-2,5-dione with guanidine in the presence of a catalytic amount of copper sulfate pentahydrate. The reaction takes place in acetic acid and yields 3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine as a white solid.

Wissenschaftliche Forschungsanwendungen

3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an antitumor agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Additionally, it has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Produktname

3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine

Molekularformel

C6H4Br2N4

Molekulargewicht

291.93 g/mol

IUPAC-Name

3,6-dibromoimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C6H4Br2N4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11)

InChI-Schlüssel

CJKQEFQUALUTAE-UHFFFAOYSA-N

SMILES

C1=C(N2C=C(N=C(C2=N1)N)Br)Br

Kanonische SMILES

C1=C(N2C=C(N=C(C2=N1)N)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.